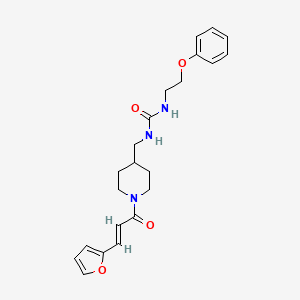

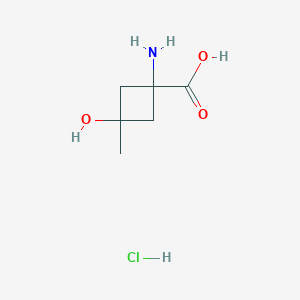

![molecular formula C17H20N2 B2662614 2-(1-Adamantyl)imidazo[1,2-a]pyridine CAS No. 159324-72-8](/img/structure/B2662614.png)

2-(1-Adamantyl)imidazo[1,2-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Chemical Reactions Analysis

The direct functionalization of imidazo[1,2-a]pyridines has been achieved through various strategies such as transition metal catalysis, metal-free oxidation, and photocatalysis . The reaction outcome is explained by the initial iodine catalyzed condensation between the ketone and exocyclic amino group and subsequent tautomerization, cyclization, and oxidative aromatization .Aplicaciones Científicas De Investigación

Anticancer Agents

2-(1-Adamantyl)imidazo[1,2-a]pyridine: has shown significant potential as a scaffold for developing covalent inhibitors targeting cancer cells. Researchers have synthesized derivatives that act as potent inhibitors for specific cancer mutations, such as KRAS G12C . These compounds have demonstrated efficacy in preclinical models, suggesting their potential as lead compounds for treating intractable cancers.

Antituberculosis Agents

This compound class has been explored for its activity against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains . The imidazo[1,2-a]pyridine scaffold has been recognized for its broad-spectrum antimicrobial properties, making it a promising candidate in the ongoing search for new TB treatments.

Antiviral Agents

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antiviral properties. These compounds have shown activity against various viruses, including those responsible for significant human diseases. Their ability to inhibit viral replication makes them valuable in the development of new antiviral therapies .

Antimicrobial Agents

Beyond TB, 2-(1-Adamantyl)imidazo[1,2-a]pyridine derivatives have been studied for their broader antimicrobial activities. They have shown effectiveness against a range of bacterial and fungal pathogens, highlighting their potential as new antimicrobial agents in the fight against resistant infections .

Optoelectronic Devices

In materials science, imidazo[1,2-a]pyridine derivatives have been utilized in the development of optoelectronic devices. Their unique electronic properties make them suitable for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices . These compounds contribute to advancements in technology by improving the efficiency and performance of these devices.

Sensors and Imaging

The luminescent properties of imidazo[1,2-a]pyridine derivatives have been harnessed in the development of sensors and imaging agents. These compounds can be used in confocal microscopy and other imaging techniques to detect and visualize biological processes at the molecular level . Their high sensitivity and specificity make them valuable tools in biomedical research.

Each of these applications demonstrates the versatility and potential of 2-(1-Adamantyl)imidazo[1,2-a]pyridine in various scientific fields. If you have any specific questions or need further details on any of these applications, feel free to ask!

The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents

Direcciones Futuras

Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . Therefore, the development of new synthesis strategies and the exploration of their potential applications in medicinal chemistry and material science are expected to be the future directions .

Propiedades

IUPAC Name |

2-(1-adamantyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-4-19-11-15(18-16(19)3-1)17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,11-14H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHAIQRWKAVTEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CN5C=CC=CC5=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Adamantyl)imidazo[1,2-a]pyridine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2662532.png)

![1-methyl-3-pentyl-8-phenyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2662538.png)

![1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea](/img/structure/B2662540.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2662542.png)

![N-(2,4-dimethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2662550.png)

![(1R,2S)-2-[[(7-hydroxy-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl)carbonyl]amino]-cyclohexanecarboxylic acid](/img/structure/B2662554.png)